molecular formula C13H10BF3O2 B051964 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 364590-93-2

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B051964
CAS No.: 364590-93-2
M. Wt: 266.03 g/mol
InChI Key: VXRWBTTXNCRCPS-UHFFFAOYSA-N
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Description

(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a biphenyl structure

Scientific Research Applications

Chemistry

In chemistry, (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

In biology and medicine, this compound is used in the development of new drugs and therapeutic agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design .

Industry

In industry, (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is used in the production of advanced materials, such as polymers and electronic components. Its unique properties contribute to the performance and durability of these materials .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in Medicinal Chemistry is relevant in order to obtain new promising drugs shortly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst. For example, 4-bromo-(trifluoromethyl)biphenyl can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .

Industrial Production Methods

Industrial production of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWBTTXNCRCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585712
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364590-93-2
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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